8-Methylnonanoic acid
Overview
Description
8-Methylnonanoic acid: is a medium-chain fatty acid with the molecular formula C10H20O2 . It is a branched fatty acid, specifically a methyl-branched fatty acid, and is known for its role as an intermediate in the synthesis of dihydrocapsaicin . This compound is also referred to as isodecanoic acid and has a molecular weight of 172.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylnonanoic acid can be synthesized through various methods. One common method involves the oxidation of a mixture of aldehydes obtained from tripropylene in the oxo process . Another method includes the microbial production of this compound via microbial fermentation . This biosynthetic method involves expressing specific enzymes such as KASIIIa, KASIIIb, and a thioesterase in a microbial host .
Industrial Production Methods: The industrial production of this compound often involves the oxidation of aldehydes derived from tripropylene . This process is scalable and can produce the compound in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Methylnonanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 8-Methylnonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Methylnonanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-methylnonanoic acid involves its role as a metabolic modulator. In adipocytes, it has been shown to activate AMP-activated protein kinase (AMPK), which suppresses lipogenic processes and enhances glucose uptake . This modulation of energy metabolism is believed to contribute to the health benefits associated with the compound.
Comparison with Similar Compounds
Nonanoic acid: A straight-chain fatty acid with similar properties but lacks the methyl branching.
Decanoic acid: Another straight-chain fatty acid with a longer carbon chain.
Isodecanoic acid: Often used interchangeably with 8-methylnonanoic acid but may have slight structural differences.
Uniqueness: this compound is unique due to its methyl branching, which imparts distinct chemical and physical properties compared to straight-chain fatty acids. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
8-methylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
Record name | Isodecanoic acid | |
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CAS No. |
5963-14-4, 26403-17-8 | |
Record name | 8-Methylnonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-methylnonanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 8-METHYLNONANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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